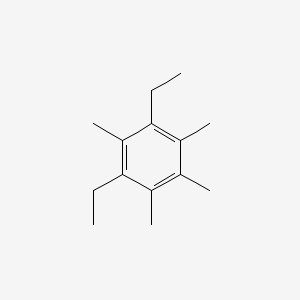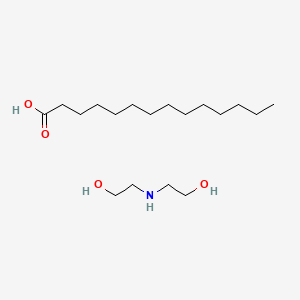
Diethanolamine myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine myristate is an organic compound formed by the reaction of diethanolamine and myristic acid. Diethanolamine is a secondary amine and a diol, while myristic acid is a saturated fatty acid. The resulting compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethanolamine myristate is synthesized through the reaction of diethanolamine with myristic acid. The reaction typically involves heating myristic acid with diethanolamine in the presence of a catalyst. The process can be summarized as follows:
Reactants: Diethanolamine and myristic acid.
Catalyst: Commonly used catalysts include sodium methoxide.
Reaction Conditions: The mixture is heated to a temperature range of 120-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. Molecular distillation is often employed to purify the product and remove any unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Diethanolamine myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and esters.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and esters.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethanolamine myristate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Widely used in cosmetics, shampoos, and conditioners as an emulsifying agent and surfactant
Wirkmechanismus
The mechanism of action of diethanolamine myristate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and uptake of various substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethanolamine laurate
- Diethanolamine palmitate
- Diethanolamine stearate
Comparison
Diethanolamine myristate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct properties compared to other diethanolamine fatty acid derivatives. For example, diethanolamine laurate (derived from lauric acid) has a shorter fatty acid chain, resulting in different surfactant properties and applications .
Eigenschaften
CAS-Nummer |
53404-39-0 |
|---|---|
Molekularformel |
C18H39NO4 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;6-3-1-5-2-4-7/h2-13H2,1H3,(H,15,16);5-7H,1-4H2 |
InChI-Schlüssel |
FUQCJMSCGSVFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


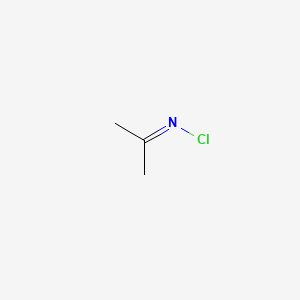
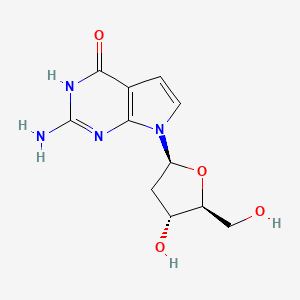
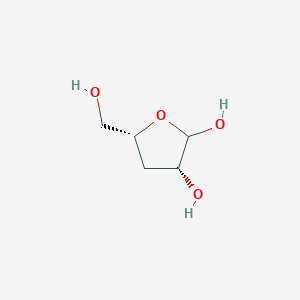
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
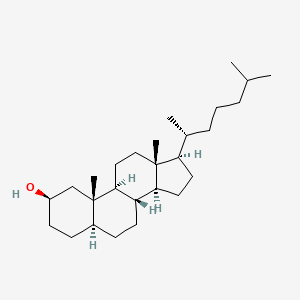
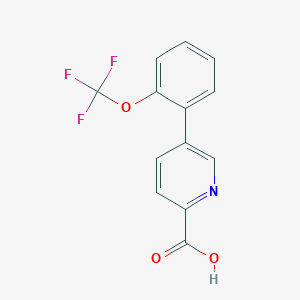


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
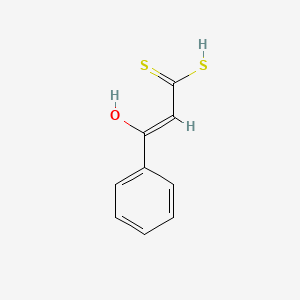
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)

